molecular formula C21H34ClN3S2 B12384777 2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol

2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol

Cat. No.: B12384777
M. Wt: 428.1 g/mol
InChI Key: HZLFSOZSLFKJKA-HWPVKAJDSA-N
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Description

2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[321]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol is a complex organic compound with a unique structure that includes a bicyclic ring system, a chlorophenyl group, and multiple amino and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Bicyclic Ring System: This step involves the cyclization of a suitable precursor to form the 8-azabicyclo[3.2.1]octane ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the bicyclic ring system.

    Attachment of the Amino and Thiol Groups: The amino and thiol groups can be introduced through nucleophilic substitution reactions, where suitable amine and thiol reagents react with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simplified derivatives with fewer functional groups.

    Substitution: New derivatives with different functional groups.

Scientific Research Applications

2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s reactivity makes it useful in various industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-hydroxyethyl)amino]ethylamino]ethanol: Similar structure but with hydroxyl groups instead of thiol groups.

    2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-aminoethyl)amino]ethylamino]ethanamine: Similar structure but with additional amino groups.

Uniqueness

The uniqueness of 2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[321]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol lies in its combination of a bicyclic ring system, chlorophenyl group, and multiple amino and thiol functional groups

Properties

Molecular Formula

C21H34ClN3S2

Molecular Weight

428.1 g/mol

IUPAC Name

2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol

InChI

InChI=1S/C21H34ClN3S2/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16/h2-5,18-21,23,26-27H,6-15H2,1H3/t18-,19+,20-,21?/m0/s1

InChI Key

HZLFSOZSLFKJKA-HWPVKAJDSA-N

Isomeric SMILES

CN1[C@H]2CCC1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS

Origin of Product

United States

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